
1-Methylpiperidine-2,4-dione
Overview
Description
1-Methylpiperidine-2,4-dione is an organic compound with the molecular formula C6H9NO2. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is known for its biological activity, including anti-inflammatory and analgesic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methylpiperidine-2,4-dione can be synthesized by reacting a ketone with an amine to form a 1,3-diketone. The carbonyl group of the diketone reacts with an aldehyde to form an enamine, which can be reduced to yield the desired product . This reaction can be carried out either intramolecularly or intermolecularly.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways as described above. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 1-Methylpiperidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of this compound can yield different piperidine derivatives with varying biological activities .
Scientific Research Applications
Medicinal Chemistry
1-Methylpiperidine-2,4-dione serves as a crucial building block in the synthesis of bioactive compounds. Its structural properties allow for the development of derivatives with potential therapeutic effects. Here are some notable applications:
- Anticancer Agents : Research indicates that derivatives of piperidine-2,4-dione exhibit significant anticancer activity. For instance, compounds synthesized from this scaffold have demonstrated efficacy against various cancer cell lines, including HepG2 and MCF-7. The mechanism often involves apoptosis induction and inhibition of specific cancer-related pathways such as VEGFR-2 .
- Neurological Disorders : The compound's derivatives have shown promise in treating neurodegenerative diseases like Alzheimer’s. They function by inhibiting acetylcholinesterase and butyrylcholinesterase enzymes, which are crucial in managing cholinergic signaling in the brain .
Organic Synthesis
This compound is utilized as a versatile intermediate in organic synthesis. Its reactivity allows it to participate in various chemical transformations:
- Formation of Heterocycles : The compound can undergo cyclization reactions to form diverse heterocyclic structures. These reactions are essential for creating complex molecules that serve as pharmaceuticals or agrochemicals .
- Synthesis of Thiazolidine Derivatives : It has been employed in the synthesis of thiazolidine derivatives, which are known for their biological activity, including anti-inflammatory and anticancer properties. The thiazolidine-2,4-dione framework is particularly noteworthy due to its ability to inhibit specific enzymes involved in disease processes .
Table 1: Summary of Biological Activities of this compound Derivatives
Pharmacokinetics and Toxicity Studies
Recent studies have focused on the pharmacokinetic properties of this compound derivatives using computational models. These studies assess absorption, distribution, metabolism, and excretion (ADME) profiles to predict the viability of these compounds as therapeutic agents .
Table 2: Pharmacokinetic Properties of Selected Derivatives
Compound | Absorption | Distribution | Metabolism | Excretion |
---|---|---|---|---|
Compound A | High | Moderate | Phase I & II Metabolism | Renal |
Compound B | Moderate | High | Phase I Metabolism Only | Fecal |
Mechanism of Action
The mechanism of action of 1-Methylpiperidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound’s anti-inflammatory and analgesic effects are believed to result from its ability to modulate certain biochemical pathways, although the exact mechanisms are still under investigation .
Comparison with Similar Compounds
Piperidine: A six-membered heterocyclic amine with similar structural features.
Piperidinone: A derivative of piperidine with a ketone functional group.
Spiropiperidines: Compounds with a spirocyclic structure involving a piperidine ring.
Uniqueness: 1-Methylpiperidine-2,4-dione is unique due to its specific substitution pattern and the resulting biological activities. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes .
Biological Activity
1-Methylpiperidine-2,4-dione (also known as 1-Methyl-2,4-piperidinedione) is an organic compound with the molecular formula C6H9NO2. It is structurally related to piperidine and possesses notable biological activities, particularly in anti-inflammatory and analgesic contexts. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound features a six-membered heterocyclic amine structure with two carbonyl groups at positions 2 and 4 of the piperidine ring. This unique configuration contributes to its reactivity and biological activity.
Property | Value |
---|---|
Molecular Formula | C6H9NO2 |
Molecular Weight | 113.14 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. It has been noted for its anti-inflammatory and analgesic properties, which are believed to involve the inhibition of pro-inflammatory cytokines and modulation of pain signaling pathways. Although the precise molecular targets are still under investigation, preliminary studies suggest interactions with specific enzymes and receptors involved in inflammatory responses.
Biological Activities
This compound exhibits several key biological activities:
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers in various experimental models.
- Analgesic Properties : Its ability to alleviate pain has been documented in preclinical studies.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Anti-inflammatory Activity : In a study examining the compound's effects on inflammatory models, it was found to significantly reduce levels of TNF-α and IL-6 in vitro, suggesting a potent anti-inflammatory action .
- Analgesic Effects : Research utilizing pain models indicated that administration of this compound resulted in a notable decrease in pain responses compared to control groups .
- Mechanistic Insights : Further investigations revealed that the compound may inhibit cyclooxygenase (COX) enzymes, which play a critical role in prostaglandin synthesis—a key mediator of inflammation and pain .
Synthesis and Applications
The synthesis of this compound typically involves the reaction of piperidine derivatives with appropriate carbonyl compounds under controlled conditions. This compound serves as a valuable building block in organic synthesis and has potential applications in medicinal chemistry due to its biological properties.
Synthetic Route Overview
- Starting Materials : Piperidine derivatives and carbonyl compounds.
- Reaction Conditions : Typically involves condensation reactions followed by purification steps.
- Yield Optimization : Various catalysts may be employed to enhance yield and selectivity.
Future Research Directions
Given its promising biological activities, further research is warranted to explore:
- Pharmacokinetics : Understanding absorption, distribution, metabolism, and excretion (ADME) profiles.
- Toxicological Studies : Evaluating safety profiles through comprehensive toxicity assessments.
- Clinical Applications : Investigating potential therapeutic uses in inflammatory diseases and pain management.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 1-Methylpiperidine-2,4-dione, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves multi-step organic reactions, such as acylation or condensation, under controlled conditions. For example, acylation of piperidine derivatives using anhydrides or acyl chlorides in inert solvents (e.g., dichloromethane) at 0–25°C can introduce methyl groups. Optimizing reaction time (e.g., 4–24 hours) and stoichiometric ratios (1:1.2 substrate-to-reagent) improves yields . Purification via column chromatography or recrystallization ensures >95% purity.
- Key Parameters : Solvent polarity, temperature, and catalyst selection (e.g., HCl or pyridine) critically affect reaction efficiency .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodology :
- NMR Spectroscopy : and NMR (in DMSO-) identify proton environments and carbon frameworks. Peaks near δ 2.5–3.5 ppm confirm piperidine ring protons, while carbonyl (C=O) signals appear at ~170–175 ppm .
- HPLC/MS : Reverse-phase HPLC with UV detection (λ = 210–254 nm) and ESI-MS validate molecular weight and purity .
- IR Spectroscopy : Stretching frequencies at 1650–1750 cm confirm dione functionalities .
Q. How do substituents on the piperidine ring influence the compound’s solubility and stability?
- Methodology : Substituents like ether or hydroxyl groups (e.g., {[2-(2-methoxyethoxy)ethoxy]methyl}) enhance aqueous solubility by increasing polarity. Stability studies under varying pH (4–9) and temperature (4–40°C) are conducted using accelerated degradation assays. Hydrochloride salt forms improve shelf life, with storage recommendations at -20°C in desiccated environments .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate byproduct formation during this compound synthesis?
- Methodology : Statistical tools like Design of Experiments (DoE) identify critical factors (e.g., temperature, catalyst concentration). For instance, lowering reaction temperatures to 0–5°C reduces side reactions during acylation. GC-MS or TLC monitors intermediate formation, while quenching with ice-water minimizes undesired polymerization .
Q. What in vitro assays are suitable for evaluating the biological activity of this compound derivatives?
- Methodology :
- Enzyme Inhibition : Kinase or protease inhibition assays (IC) using fluorogenic substrates. For example, thiazolidine-2,4-dione analogs show anti-cancer activity via PPAR-γ modulation .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at 10–100 µM concentrations. Data normalization to controls (DMSO) ensures reproducibility .
- Molecular Docking : AutoDock Vina predicts binding affinities to target proteins (e.g., EGFR or COX-2), guided by crystal structures from the PDB .
Q. How should researchers address discrepancies in physicochemical data (e.g., melting points) across studies?
- Methodology : Cross-validate measurements using differential scanning calorimetry (DSC) and hot-stage microscopy. Analyze batch-specific impurities via HPLC-UV/ELSD. For example, variations in melting points (±5°C) may arise from polymorphic forms or residual solvents, addressed by recrystallization in ethanol/water mixtures . Statistical tools (e.g., ANOVA) assess inter-lab variability .
Properties
IUPAC Name |
1-methylpiperidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c1-7-3-2-5(8)4-6(7)9/h2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLHLLNQXQGRGBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=O)CC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501309032 | |
Record name | 1-Methyl-2,4-piperidinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501309032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118263-97-1 | |
Record name | 1-Methyl-2,4-piperidinedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=118263-97-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methyl-2,4-piperidinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501309032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methylpiperidine-2,4-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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